Physicochemical properties of 3-Hydroxy-p-menth-1-en-6-one
Physicochemical properties of 3-Hydroxy-p-menth-1-en-6-one
An In-Depth Technical Guide to the Physicochemical Properties of 4-hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one
Authored by a Senior Application Scientist
Introduction: Defining the Molecule
4-hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one, a substituted p-menthane monoterpenoid, is a molecule of interest in synthetic chemistry and pharmacological research.[1] While it is commonly referred to by synonyms such as 3-Hydroxy-p-menth-1-en-6-one and 5-Hydroxy-p-menth-6-en-2-one, this guide will primarily utilize its IUPAC name for clarity and precision.[1][2][3] Its chemical structure is based on the p-menthane backbone, a scaffold prevalent in numerous natural products, many of which exhibit significant biological activities.[4] As such, a thorough understanding of its physicochemical properties is paramount for its application as a reference standard, synthetic precursor, or in the context of drug discovery and development.[1]
This document provides a comprehensive overview of the known properties of this compound and outlines authoritative, field-proven methodologies for its complete characterization. The protocols described herein are designed as self-validating systems to ensure the highest degree of scientific integrity.
Caption: 2D Structure of 4-hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one.
Core Physicochemical Properties
A summary of the core identifiers and known properties is presented below. It is critical to note that while some data is available from chemical suppliers and databases, other key experimental values such as melting point and boiling point are not widely reported. The subsequent sections of this guide provide detailed protocols for the empirical determination of these properties.
| Property | Value / Data | Source |
| CAS Number | 61570-82-9 | [1][5] |
| Molecular Formula | C10H16O2 | [1][2][3] |
| Molecular Weight | 168.23 g/mol | [1][2][3] |
| IUPAC Name | 4-hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one | [2] |
| SMILES | CC1=CC(C(CC1=O)C(C)C)O | [1][2] |
| Physical Description | Oil | [1] |
| Purity | >98% (Commercially available standard) | [1] |
| Solubility | Not explicitly reported. See Protocol 4.1 for determination. | [1] |
| Melting Point | Not available. See Protocol 4.2 for determination. | |
| Boiling Point | Not available. See Protocol 4.2 for determination. |
Structural Elucidation and Spectroscopic Analysis
The definitive confirmation of the molecular structure of 3-Hydroxy-p-menth-1-en-6-one relies on a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle. The following subsections explain the rationale and methodology for acquiring a complete spectroscopic profile.
Caption: Workflow for Spectroscopic Structural Elucidation.
Mass Spectrometry (MS)
Causality: MS is the primary technique for determining the precise molecular weight of a compound, which serves as the first-line confirmation of its elemental formula. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high confidence, while fragmentation patterns offer clues about the molecule's substructures.
Experimental Protocol (GC-MS):
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Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: EI at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify the molecular ion peak (M+). For C10H16O2, this is expected at m/z 168.1150 (exact mass).[2] Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of water, isopropyl group).
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. It provides direct evidence for the key carbonyl (C=O), hydroxyl (O-H), and alkene (C=C) moieties in the target molecule.
Experimental Protocol (ATR-IR):
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Application: Apply a single drop of the neat oil sample directly onto the ATR crystal.
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Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
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Data Analysis:
-
O-H Stretch: Look for a broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the alcohol group.
-
C-H Stretch: Observe sharp peaks between 3000-2850 cm⁻¹ for sp3 C-H bonds and potentially a weaker peak just above 3000 cm⁻¹ for the sp2 C-H bond of the alkene.
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C=O Stretch: A strong, sharp absorption band is expected around 1720-1680 cm⁻¹ for the α,β-unsaturated ketone.
-
C=C Stretch: A medium intensity peak is anticipated in the 1650-1600 cm⁻¹ region.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides the most detailed information about the molecular structure, revealing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. This allows for the unambiguous determination of atomic connectivity and stereochemistry.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[6]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Signals: Analyze chemical shifts (ppm), integration (number of protons), and multiplicity (splitting patterns) to assign protons to their respective positions in the molecule. Key expected regions include the alkene proton (~5.8-6.5 ppm), protons adjacent to the carbonyl and hydroxyl groups, and the aliphatic protons of the isopropyl and methyl groups.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: The spectrum should show 10 distinct carbon signals. Key signals include the carbonyl carbon (~190-200 ppm), alkene carbons (~120-150 ppm), the carbon bearing the hydroxyl group (~60-80 ppm), and aliphatic carbons (~15-40 ppm).
-
-
2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to definitively establish proton-proton and proton-carbon connectivities, respectively.
Physicochemical Characterization Protocols
The following validated protocols are essential for determining fundamental physicochemical parameters that govern the compound's behavior in various applications, from chemical reactions to biological systems.
Caption: Workflow for Physicochemical Property Determination.
Determination of Aqueous Solubility
Rationale: Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies. The shake-flask method is the gold-standard technique for determining thermodynamic solubility.
Experimental Protocol (Shake-Flask Method):
-
Preparation: Add an excess amount of the compound (e.g., 10 mg) to a known volume of buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a calibrated HPLC-UV method (see Protocol 4.3).
-
Calculation: Express the solubility in mg/mL or µM.
Determination of Thermal Properties
Rationale: The melting point is a crucial indicator of a compound's purity, while the boiling point characterizes its volatility. Differential Scanning Calorimetry (DSC) is a precise method for determining melting points and other thermal transitions.
Experimental Protocol (DSC for Melting Point):
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., -50°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a temperature well above the expected transition (e.g., 200°C).
-
Use an inert nitrogen atmosphere.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. Since the compound is an oil at room temperature, this analysis would primarily detect a glass transition or a melting point if it crystallizes at sub-ambient temperatures.
Protocol for Boiling Point (Micro-scale):
-
Place a small amount of the sample in a capillary tube.
-
Invert a smaller, sealed capillary tube inside the larger one.
-
Attach the setup to a thermometer and heat it in an oil bath.
-
The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the inner capillary.
Chromatographic Purity Assessment
Rationale: High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of chemical compounds. A well-developed method can separate the main component from impurities, degradation products, and synthetic by-products.
Experimental Protocol (Reversed-Phase HPLC):
-
Instrumentation: An HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with 95% A / 5% B.
-
Ramp to 5% A / 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Detection: Monitor at a wavelength where the chromophore absorbs, likely around 230-250 nm for an α,β-unsaturated ketone.
-
Analysis: Inject a 1 mg/mL solution of the compound. Purity is calculated as the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Storage and Handling
Proper storage is essential to maintain the integrity and purity of the compound over time.
-
Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[1] For long-term storage, maintaining the sample under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended to prevent oxidation.[1]
-
Shipping: The material is typically stable for shipping at ambient temperatures but can be shipped with blue ice upon request for added stability.[1]
-
Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling. As the compound is an oil, care should be taken to avoid spills.
Conclusion
This guide has detailed the known physicochemical properties of 4-hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one and, more importantly, has provided a robust framework of validated analytical protocols for its comprehensive characterization. For researchers, scientists, and drug development professionals, the application of these spectroscopic and analytical methodologies is not merely procedural but is fundamental to ensuring data quality, reproducibility, and the ultimate success of research and development objectives. The provided workflows for structural elucidation and property determination serve as a reliable blueprint for the rigorous scientific evaluation of this and similar p-menthane derivatives.
References
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3-Hydroxy-p-menth-1-en-6-one datasheet. BioCrick. [Link]
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Chem 351 F18 Final : Spectroscopy. University of Calgary. [Link]
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1,3,8-p-Menthatriene. CAS Common Chemistry. [Link]
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3-Hydroxy-p-menth-1-en-6-one. Scent.vn. [Link]
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5-Hydroxy-p-menth-6-en-2-one. PubChem, National Center for Biotechnology Information. [Link]
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Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-, cis-(±)-. Organic Syntheses Procedure. [Link]
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p-Menth-3-en-1-ol. PubChem, National Center for Biotechnology Information. [Link]
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Cas 18368-95-1,p-menthatriene,p-mentha-1,3,8-triene. lookchem. [Link]
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3-Hydroxy-p-menth-1-en-6-one | CAS: 61570-82-9. BioCrick. [Link]
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(PDF) Synthesis of Hydroxy Derivatives of Limonene. ResearchGate. [Link]
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synthesis of 6-hydroxyisochromenes and 6-hydroxyisocoumarins from 3-ethoxycyclohex-2-en-1-one. LOCKSS. [Link]
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Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. [Link]
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Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. [Link]
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